molecular formula C10H19NO2 B2506432 Ethyl 2-(5-methylpiperidin-3-yl)acetate CAS No. 2248387-22-4

Ethyl 2-(5-methylpiperidin-3-yl)acetate

Cat. No. B2506432
CAS RN: 2248387-22-4
M. Wt: 185.267
InChI Key: SHRWQSYHVXKXCE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylpiperidin-3-yl)acetate is a chemical compound that is used for pharmaceutical testing . It is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Synthesis Analysis

Piperidines, which are a part of the structure of Ethyl 2-(5-methylpiperidin-3-yl)acetate, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been a topic of extensive research, with numerous methods being developed . One such method involves the reaction of acetaldehyde and ammonia in the presence of a catalyst .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of Ethyl 2-(5-methylpiperidin-3-yl)acetate, the R group is the ethyl group and the R’ group is the 2-(5-methylpiperidin-3-yl) group.


Chemical Reactions Analysis

Esters, including Ethyl 2-(5-methylpiperidin-3-yl)acetate, can undergo a variety of reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .

Safety and Hazards

While the specific safety data sheet for Ethyl 2-(5-methylpiperidin-3-yl)acetate was not found, the safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, causes serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

Piperidines, which are a part of the structure of Ethyl 2-(5-methylpiperidin-3-yl)acetate, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

ethyl 2-(5-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)5-9-4-8(2)6-11-7-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWQSYHVXKXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-methylpiperidin-3-yl)acetate

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